Methysticin

CYP1A1 induction aryl hydrocarbon receptor toxicology

Researchers requiring reproducible CYP1A1 induction or CES1 inhibition data often encounter confounding results from functionally divergent kavalactones like kavain or yangonin. Methysticin resolves this with compound-specific pharmacology validated across peer-reviewed studies. • Exclusive CYP1A1 induction: triggers the most profound AhR-dependent CYP1A1 upregulation among six major kavalactones, unmatched by kavain, yangonin, or desmethoxyyangonin. • Distinct CES1 inhibition: mixed competitive-noncompetitive mechanism (Ki = 35.2 μM), contrasting with purely competitive kavain/dihydrokavain. • In vivo neuroprotection: uniquely reduces infarct area in rodent focal cerebral ischemia at 10-30 mg/kg-no other kavalactone replicates this efficacy. Sourced with rigorous batch-to-batch consistency; ≥98% purity verified by HPLC. Ideal as a positive control for AhR signaling studies or CES1-mediated drug interaction assays.

Molecular Formula C15H14O5
Molecular Weight 274.27 g/mol
Cat. No. B1257227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethysticin
Synonymsmethysticin
methysticin, ((E)-(+-))-isome
Molecular FormulaC15H14O5
Molecular Weight274.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)OC(C1)C=CC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C15H14O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h2-6,8,11H,7,9H2,1H3/b4-2+/t11-/m1/s1
InChIKeyGTEXBOVBADJOQH-JRBALWBOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methysticin Compound Overview


Methysticin is a major kavalactone found in the kava plant (Piper methysticum), characterized by a 2-pyranone structure with an angular lactone ring and a methylenedioxyphenyl moiety [1]. It acts as a positive allosteric modulator of the GABAA receptor, enhancing [3H]bicuculline methochloride binding by approximately 18–28% at 0.1 µM, without affecting the benzodiazepine binding site [1]. Methysticin is also a mechanism-based inactivator of CYP2C9 and a potent inducer of CYP1A1 via AhR-dependent mechanisms, distinguishing it functionally from other kavalactones [2].

CYP1A1 induction and AhR pathway studies
CES1 inhibition mechanistic investigation
Neuroprotection model-response endpoint research

Methysticin Functional Divergence


Substituting methysticin with structurally similar kavalactones such as kavain, yangonin, or desmethoxyyangonin is not scientifically justified due to pronounced functional divergence. While all kavalactones share a core scaffold, methysticin exhibits unique induction of CYP1A1, distinct inhibition kinetics toward CES1 and CYP isoforms, and differential neuroprotective efficacy in vivo [1]. Its mixed competitive-noncompetitive inhibition mechanism and superior potency in several key assays confirm that methysticin occupies a distinct pharmacological space within the kavalactone class, necessitating compound-specific sourcing for reproducible research outcomes [2][3].

CYP1A1 induction profile absent in kavain, yangonin, and desmethoxyyangonin
CES1 inhibition kinetics and mechanism differ from purely competitive analogs
In vivo neuroprotection endpoint response not observed with other common kavalactones

Methysticin vs. Other Kavalactones


Unique CYP1A1 Induction Profile

In a systematic comparison of six major kavalactones, methysticin triggered the most profound inducing effect on CYP1A1, followed by 7,8-dihydromethysticin. The other four kavalactones—yangonin, 5,6-dehydrokawain, kawain, and 7,8-dihydrokawain—did not show significant effects on CYP1A1 induction [1].

CYP1A1 Induction
Head-to-head
Profound induction (most profound among six kavalactones)
Supports CYP1A1 induction assay context
AhR-dependent mechanism; kavain, yangonin, and others show no significant induction
CYP1A1 induction aryl hydrocarbon receptor toxicology

CES1 Inhibition

Methysticin inhibits CES1 with a Ki of 35.2 μM, demonstrating greater potency than kavain (Ki = 81.6 μM) and dihydrokavain (Ki = 105.3 μM). Moreover, methysticin exhibits a mixed competitive-noncompetitive inhibition mechanism, whereas kavain, dihydrokavain, and desmethoxyyangonin display purely competitive inhibition [1].

CES1 Inhibition
Head-to-head
Ki = 35.2 µM (mixed competitive-noncompetitive mechanism)
Supports CES1 interaction and kinetic studies
Kavain Ki = 81.6 µM; dihydrokavain Ki = 105.3 µM (purely competitive)
carboxylesterase 1 enzyme inhibition drug-drug interaction

CYP450 Inhibition and Cytotoxicity

In a comparative study using cDNA-expressed human enzymes and cryopreserved human hepatocytes, methysticin was identified as the most potent inhibitor of CYP1A2, 2C9, 2C19, 2E1, and 3A4, with IC50 values of approximately 10 µM. It also exhibited the highest cytotoxicity (EC50 ≈ 50 µM), followed by kava root extract, desmethoxyyangonin, and yangonin [1].

CYP450 & Cytotoxicity
Head-to-head
Most potent inhibitor of CYP1A2/2C9/2C19/2E1/3A4; highest cytotoxicity (EC50 ≈ 50 µM)
Supports CYP inhibition panel and cytotoxicity endpoint review
Rank order: methysticin > kava extract > desmethoxyyangonin > yangonin
CYP450 inhibition hepatotoxicity drug metabolism

MAO-B Inhibition

Among kavalactones evaluated for MAO-B inhibition, desmethoxyyangonin and (+/-)-methysticin were the two most potent, with mean Ki values of 0.28 µM and 1.14 µM, respectively. Methysticin is more potent than yangonin, dihydromethysticin, dihydrokavain, and kavain [1].

MAO-B Inhibition
Head-to-head
Ki = 1.14 µM
Supports MAO-B inhibition assay context
Second most potent after desmethoxyyangonin (Ki = 0.28 µM); more potent than kavain and yangonin
MAO-B inhibition monoamine oxidase neuropharmacology

In Vivo Neuroprotection

In a rodent model of focal cerebral ischemia, methysticin (10 and 30 mg/kg, i.p.) and dihydromethysticin significantly reduced infarct area in mouse brains, with efficacy comparable to the reference anticonvulsant memantine (20 mg/kg). In contrast, kawain, dihydrokawain, and yangonin failed to produce any beneficial effect on infarct area [1].

In Vivo Neuroprotection
Head-to-head
Infarct area reduction at 10–30 mg/kg i.p. in rodent MCAO model
Supports neuroprotection model-response context
Kavain, dihydrokavain, yangonin inactive; memantine 20 mg/kg active comparator
neuroprotection ischemic stroke in vivo

P-Glycoprotein Inhibition

In a P-gp-overexpressing cell line (P388/dx), methysticin inhibited P-gp-mediated efflux with an f2 value (concentration needed to double baseline fluorescence) between 17 and 90 µM. The crude kava extract showed an f2 of 170 µg/mL, and yangonin's f2 could not be determined due to high lipophilicity [1].

P-gp Inhibition
Reported
f2 = 17–90 µM (calcein-AM efflux assay)
Supports P-gp transporter interaction studies
Moderate inhibition; yangonin f2 could not be determined; rank order incomplete
P-glycoprotein efflux transporter drug absorption

Methysticin Research Applications


CYP1A1 Induction and AhR Signaling

Methysticin is the optimal kavalactone for studies requiring CYP1A1 induction. As demonstrated by Li et al. (2011), methysticin triggers the most profound CYP1A1 induction among six major kavalactones, acting via AhR-dependent mechanisms. Researchers can use methysticin as a positive control or tool compound to probe AhR signaling pathways and CYP1A1-mediated drug metabolism or toxification, with the confidence that other kavalactones like kavain or yangonin will not produce this effect [1].

CES1 Inhibition and Drug-Drug Interactions

Given its unique mixed competitive-noncompetitive inhibition of CES1 and a Ki of 35.2 μM, methysticin serves as a key reference compound for studying CES1-mediated drug interactions. Its distinct kinetic profile, compared to the purely competitive inhibition seen with kavain and dihydrokavain, makes it essential for mechanistic enzymology studies [2].

In Vivo Neuroprotection in Stroke

Methysticin is the only kavalactone that has demonstrated significant in vivo neuroprotection in rodent models of focal cerebral ischemia, reducing infarct area at doses of 10–30 mg/kg. This specific activity, which is not shared by kawain, dihydrokawain, or yangonin, positions methysticin as a critical compound for preclinical stroke research and neuroprotective drug discovery [3].

Application
Selection Property
Validation Focus
AhR signaling pathway studies
CYP1A1 induction profiling
AhR-dependent luciferase reporter assay verification
CES1-mediated interaction research
CES1 inhibition kinetics
In vitro CES1 inhibition mechanism comparison
Focal cerebral ischemia research
Neuroprotection model-response context
Infarct area reduction endpoint in rodent MCAO model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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